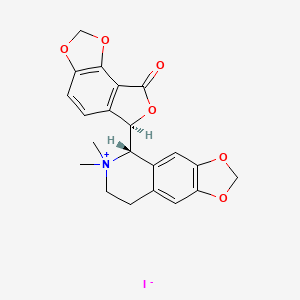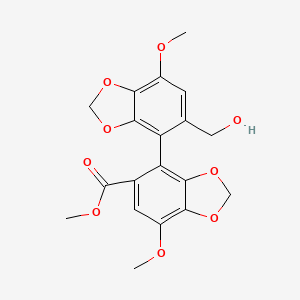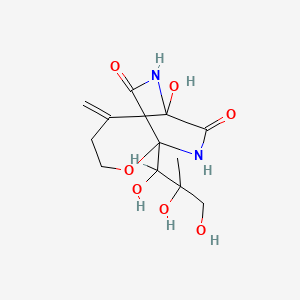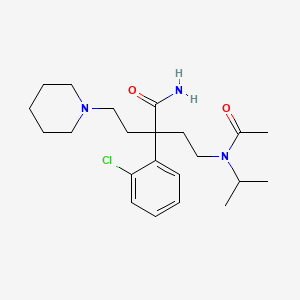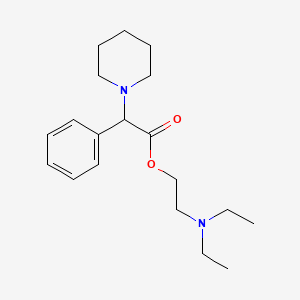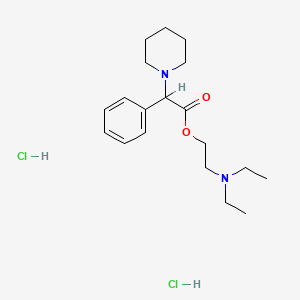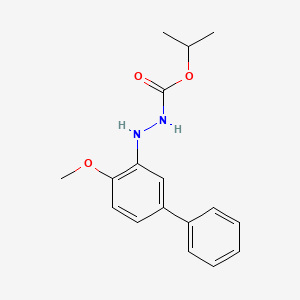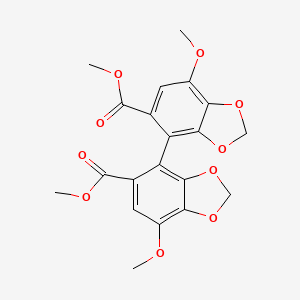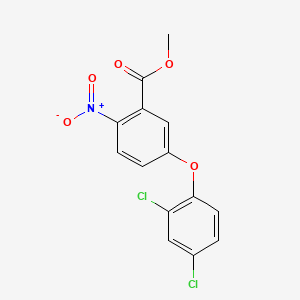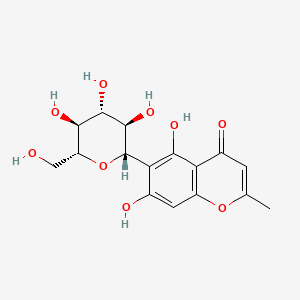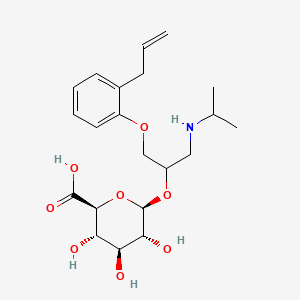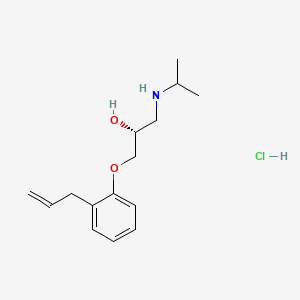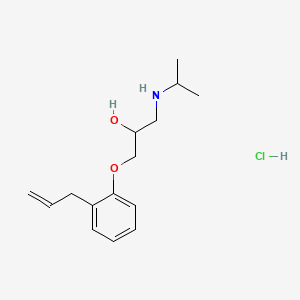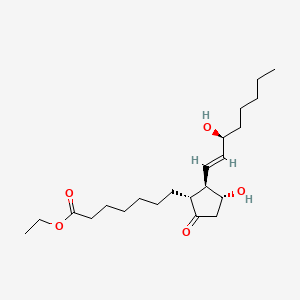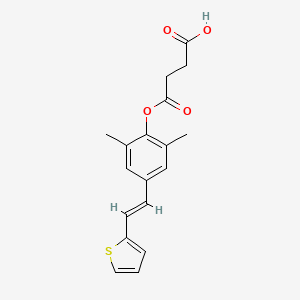
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BI-L 357 is a prodrug of BL-L 226 and is a selective & orally active 5-lipoxygenase inhibitor.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- The Stobbe condensation technique with thienyl ketones and dimethyl succinate has been used to synthesize benzothiophene derivatives, demonstrating the compound's utility in organic synthesis and derivative formation. This method primarily yields half-esters that can be further cyclised to benzothiophene derivatives (El-Rayyes, 1973).
Chemical Properties and Reactions
- Another study explored the Stobbe Condensation, investigating the cyclisation of (E)-3-Methoxycarbonyl-4-(5′-methyl-2′-thienyl)-but-3-enoic acid, and α,β-bis-(5-methyl thenylidene)-succinic anhydride, to benzothiophen derivatives. This research contributes to our understanding of the chemical properties and reactions of similar succinate compounds (Abdel‐Wahhab & El-Rayyes, 1971).
Electrochemical Behavior
- A study conducted on related compounds, which involve condensation reactions with elements like acetylacetone, provided insights into the electrochemical behavior of these compounds. This research is relevant for understanding the electronic properties of derivatives of 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate (Domingo et al., 2000).
Optical Properties
- The synthesis and optical properties of conjugated N,N-dimethyl and thienyl end-capped 2,5-(arylethynyl)thiophene oligomer structures, which share structural similarities with 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate, demonstrate the potential applications in the field of optoelectronics and photonics (Rodríguez et al., 2004).
Fluorescent Molecular Probes
- In the context of developing fluorescent molecular probes, derivatives of dimethylamino groups, which are structurally related to 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate, have been studied for their solvatochromic dyes properties. These findings are pertinent to the development of ultrasensitive fluorescent molecular probes for biological applications (Diwu et al., 1997).
Polymerization Catalysts
- Research on Nickel(II) and Palladium(II) Diimine Complexes bearing 2,6-Diphenyl Aniline Moieties for olefin polymerization catalysts reveals the potential of structurally similar compounds in the field of catalysis and polymer science (Schmid et al., 2001).
Propriétés
Numéro CAS |
149539-02-6 |
|---|---|
Nom du produit |
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate |
Formule moléculaire |
C18H18O4S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
4-[2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18O4S/c1-12-10-14(5-6-15-4-3-9-23-15)11-13(2)18(12)22-17(21)8-7-16(19)20/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)/b6-5+ |
Clé InChI |
OIDYLVFJAIPWBI-AATRIKPKSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)C=CC2=CC=CS2 |
SMILES canonique |
CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)C=CC2=CC=CS2 |
Apparence |
Solid powder |
Autres numéros CAS |
149539-02-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2,6-dimethyl-4-(2-(2-thienyl)ethenyl)-phenol succinate ester BI-L 357 BI-L-357 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



